molecular formula C18H16O7 B14655504 3',4'-Dihydroxy-5,6,7-trimethoxyflavone CAS No. 51145-79-0

3',4'-Dihydroxy-5,6,7-trimethoxyflavone

Cat. No.: B14655504
CAS No.: 51145-79-0
M. Wt: 344.3 g/mol
InChI Key: UJEJKGCTUWVBRI-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxy-5,6,7-trimethoxyflavone is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s molecular formula is C18H16O7, and it has a molecular weight of 344.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone typically involves the use of flavone derivatives as starting materials. One common method includes the methylation of hydroxyl groups on the flavone structure using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification using techniques like column chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydroxy-5,6,7-trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

3’,4’-Dihydroxy-5,6,7-trimethoxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

3’,4’-Dihydroxy-5,6,7-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone. Similar compounds include:

    Eupatorin (3’,5-Dihydroxy-4’,6,7-trimethoxyflavone): Known for its antiproliferative and anti-inflammatory activities.

    Cirsilineol (5,4’-Dihydroxy-6,7,3’-trimethoxyflavone): Exhibits antioxidant and anti-inflammatory properties.

    Eupatilin (5,7-Dihydroxy-3’,4’,6-trimethoxyflavone): Has anticancer, antioxidant, and neuroprotective effects.

These compounds share similar biological activities but differ in their specific molecular structures and substitution patterns, which can influence their potency and selectivity in various applications.

Properties

CAS No.

51145-79-0

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-15-8-14-16(18(24-3)17(15)23-2)12(21)7-13(25-14)9-4-5-10(19)11(20)6-9/h4-8,19-20H,1-3H3

InChI Key

UJEJKGCTUWVBRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)OC)OC

Origin of Product

United States

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